molecular formula C7H8N4O B12359900 5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one

5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one

Katalognummer: B12359900
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: LIDUKBKQBMEHQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes an amino group at the 5-position and an imino group at the 6-position. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyanogen bromide, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to reflux, and the product is isolated through filtration and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the production of dyes, pigments, and other materials

Wirkmechanismus

The mechanism of action of 5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, which play a role in cell signaling and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one is unique due to the presence of both amino and imino groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C7H8N4O

Molekulargewicht

164.16 g/mol

IUPAC-Name

5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one

InChI

InChI=1S/C7H8N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3,9H,8H2,(H2,10,11,12)

InChI-Schlüssel

LIDUKBKQBMEHQI-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=N)C1N)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.